2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
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Overview
Description
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group attached to a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperidine derivative by reacting 3-chloro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions. This intermediate is then coupled with pyrazine-2-ol using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrazine ring.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to the presence of the pyrazine ring, which can confer distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-14(17)3-2-4-15(12)24(21,22)20-9-5-13(6-10-20)23-16-11-18-7-8-19-16/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAQPIEXBKILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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